molecular formula C27H44O B196348 Isotachysterol 3 CAS No. 22350-43-2

Isotachysterol 3

Cat. No.: B196348
CAS No.: 22350-43-2
M. Wt: 384.6 g/mol
InChI Key: ZPZNWLRQHDLNNV-QVEMQNNUSA-N
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Description

Isotachysterol 3 is a chemical compound that is an analog of 1,25-dihydroxy Vitamin D3. It has been found to enhance intestinal calcium transport and stimulate bone calcium mobilization in anephric rats

Mechanism of Action

Target of Action

Isotachysterol 3 is an analog of 1,25-dihydroxy Vitamin D3 . Its primary targets are the intestinal calcium transport system and bone calcium mobilization . These targets play a crucial role in maintaining calcium homeostasis in the body, which is essential for various physiological functions including bone health, muscle contraction, and nerve function.

Mode of Action

This compound interacts with its targets by stimulating the intestinal calcium transport and bone calcium mobilization . This interaction results in an increase in the absorption of calcium from the intestine and the release of calcium from the bones into the bloodstream.

Biochemical Pathways

The action of this compound affects the Vitamin D pathway . This pathway is responsible for the regulation of calcium and phosphate metabolism in the body. By stimulating intestinal calcium transport and bone calcium mobilization, this compound can influence the balance of these minerals, potentially impacting various downstream effects related to bone health and other physiological functions.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the levels of calcium in the bloodstream . This can have various effects on the body, depending on the specific physiological context. For example, in anephric rats (rats without kidneys) fed a low-calcium and vitamin D-deficient diet, administration of this compound resulted in stimulated intestinal calcium transport and bone calcium mobilization .

Biochemical Analysis

Biochemical Properties

Isotachysterol 3 plays a significant role in biochemical reactions, particularly those involving calcium transport and bone calcium mobilization

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It stimulates intestinal calcium transport and bone calcium mobilization

Molecular Mechanism

The molecular mechanism of action of this compound is not completely elucidated. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dose of 5 µg/animal, where it stimulated intestinal calcium transport and bone calcium mobilization . The effects of varying dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to be involved in processes related to calcium transport and bone calcium mobilization

Chemical Reactions Analysis

Types of Reactions: Isotachysterol 3 undergoes various chemical reactions, including oxidation and isomerization. It is particularly sensitive to oxidation when exposed to air, leading to the formation of epoxides and other oxidation products .

Common Reagents and Conditions:

    Oxidation: Exposure to air and ambient temperature.

    Isomerization: Hydrochloric acid in methanol.

Major Products Formed: The major products formed from the reactions of this compound include epoxides and other oxidation products .

Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNWLRQHDLNNV-QVEMQNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22350-43-2
Record name Isotachysterol 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTACHYSTEROL 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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